

Application Notes and Protocols for Calcium Imaging with Nisoldipine Treatment

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Compound of Interest

Compound Name: Nisoldipine

Cat. No.: B1678946

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nisoldipine is a potent dihydropyridine calcium channel blocker that selectively inhibits L-type voltage-gated calcium channels (Ca_v1.2).^[1] Its primary mechanism of action involves binding to the inactive conformation of these channels, thereby preventing the influx of extracellular calcium into cells.^[2] This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.^[2] Calcium imaging is a widely used technique to investigate the dynamics of intracellular calcium ([Ca²⁺]_i) in response to various stimuli and pharmacological agents. This application note provides a detailed protocol for utilizing calcium imaging to assess the inhibitory effects of **Nisoldipine** on L-type calcium channels in cultured cells.

Data Presentation

The following tables summarize quantitative data regarding the effect of **Nisoldipine** on intracellular calcium levels and its inhibitory potency.

Parameter	Cell Type	Value	Reference
IC ₅₀ (Contraction)	Isolated Rat Aorta	0.69 nM	[3]
IC ₅₀ (⁴⁵ Ca Influx)	Isolated Rat Aorta	0.35 nM	[3]
IC ₅₀ (Ca _v 1.2)	-	10 nM	[1]

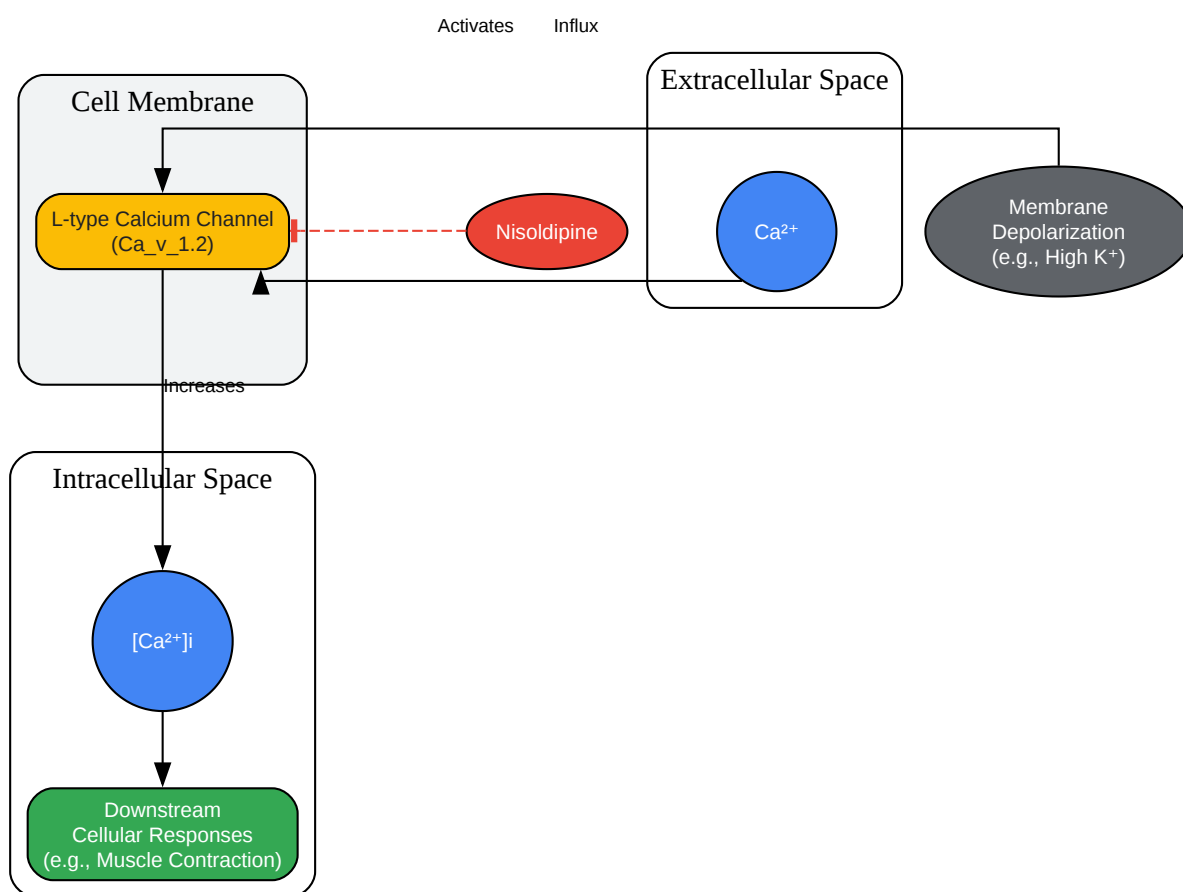
Table 1: Inhibitory Potency of **Nisoldipine**.

Treatment	Condition	Diastolic [Ca ²⁺] _i (μM)	Systolic [Ca ²⁺] _i (μM)
Control (Ischemia)	Global Ischemia	0.81	0.96
Nisoldipine (10 nM)	Global Ischemia	0.62	0.77

Table 2: Effect of **Nisoldipine** on Intracellular Calcium Concentration in Ischemic Ferret Hearts.
[4]

Signaling Pathway

The following diagram illustrates the mechanism of **Nisoldipine**'s action on L-type calcium channels and the subsequent effect on intracellular calcium levels.



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Nisoldipine's inhibitory effect on calcium influx.

Experimental Protocols

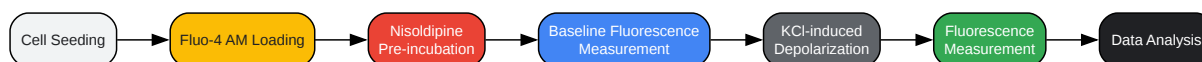
This section provides detailed protocols for a calcium imaging experiment to assess the effect of **Nisoldipine** on KCl-induced calcium influx in a vascular smooth muscle cell line (e.g., A7r5) or a neuronal cell line (e.g., SH-SY5Y).

Materials

- Cell Line: A7r5 (rat aortic smooth muscle) or SH-SY5Y (human neuroblastoma)
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Calcium Imaging Dye: Fluo-4 AM (Acetoxymethyl) ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer
- **Nisoldipine**
- Potassium Chloride (KCl)
- Black-walled, clear-bottom 96-well microplates
- Fluorescence microscope or plate reader equipped with appropriate filters for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm)

Experimental Workflow

The following diagram outlines the general workflow for the calcium imaging experiment.



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General workflow for the calcium imaging experiment.

Protocol 1: Calcium Imaging of Nisoldipine Effect on A7r5 Cells

1. Cell Seeding:

- Seed A7r5 cells into a black-walled, clear-bottom 96-well microplate at a density that will ensure they reach 80-90% confluency on the day of the experiment.

- Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

2. Preparation of Solutions:

- Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in anhydrous DMSO.
- Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO.
- Loading Buffer: Prepare a working solution of 2-5 µM Fluo-4 AM in HBSS. To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02%.
- **Nisoldipine** Stock Solution (10 mM): Dissolve **Nisoldipine** in DMSO. Further dilute in HBSS to prepare working concentrations (e.g., 0.1 nM to 100 nM).
- High Potassium (KCl) Solution (e.g., 60 mM): Prepare a stock solution of KCl in HBSS.

3. Dye Loading:

- Aspirate the culture medium from the wells and wash the cells once with HBSS.
- Add 100 µL of the Fluo-4 AM loading buffer to each well.
- Incubate the plate for 45-60 minutes at 37°C, protected from light.
- Wash the cells twice with HBSS to remove excess dye.
- Add 100 µL of fresh HBSS to each well.
- Incubate for an additional 15-30 minutes to allow for complete de-esterification of the Fluo-4 AM.^[5]

4. **Nisoldipine** Treatment:

- Remove the HBSS and add 90 µL of the desired concentrations of **Nisoldipine** working solutions to the respective wells. Include a vehicle control (DMSO in HBSS).

- Incubate for 15-30 minutes at room temperature, protected from light.

5. Image Acquisition and Analysis:

- Place the microplate in a fluorescence microscope or plate reader.
- Record baseline fluorescence for 1-2 minutes.
- Add 10 μ L of the high KCl solution to each well to induce membrane depolarization and subsequent calcium influx.
- Immediately begin recording the change in fluorescence intensity over time for at least 5 minutes.
- Analyze the data by calculating the change in fluorescence (ΔF) from baseline (F_0) for each well ($\Delta F/F_0$). The peak fluorescence intensity after KCl addition is used to determine the extent of calcium influx.
- Plot the dose-response curve of **Nisoldipine**'s inhibitory effect on KCl-induced calcium influx to determine the IC_{50} value.

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